molecular formula C14H10ClN B14899724 4-Chloro-2-methylbenzo[g]quinoline

4-Chloro-2-methylbenzo[g]quinoline

Cat. No.: B14899724
M. Wt: 227.69 g/mol
InChI Key: GKASXJNGYJWOFO-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzo[g]quinoline is a benzoquinoline-based organic compound with the molecular formula C13H9ClN2 and a molecular weight of 228.68 . Benzo[g]quinoline derivatives are a class of compounds recognized for their significant potential in medicinal chemistry research, particularly in the development of anticancer agents . These scaffolds are considered planar polyaromatic ligands, which can facilitate interaction with biological targets such as DNA through intercalation, a mechanism shared by several clinical chemotherapeutic drugs . The specific research value of this compound lies in its structure, which serves as a versatile synthetic intermediate. The presence of reactive sites, including the chlorine substituent and the methyl group on the quinoline ring, allows for further functionalization to create a diverse library of molecules for biological evaluation . While analytical data for this specific compound is limited in the public domain, related benzo[g]quinoline derivatives have demonstrated potent in vitro cytotoxic activity against human cancer cell lines, such as breast MCF-7, and have been shown to act through mechanisms like topoisomerase inhibition and induction of apoptosis . Researchers are exploring these compounds as chromophore-modified analogs of known anticancer agents . Please Note: This product is intended for research purposes and is classified as 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-2-methylbenzo[g]quinoline

InChI

InChI=1S/C14H10ClN/c1-9-6-13(15)12-7-10-4-2-3-5-11(10)8-14(12)16-9/h2-8H,1H3

InChI Key

GKASXJNGYJWOFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2C(=C1)Cl

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Key Steps

  • Condensation : A β-keto ester (e.g., ethyl acetoacetate) reacts with a substituted aniline (e.g., 2-methylaniline) under acidic or basic conditions to form a Schiff base intermediate.
  • Cyclization : The intermediate undergoes cyclization in a high-boiling solvent (e.g., diphenyl ether) at 250°C to form the benzo[g]quinoline core.
  • Chlorination : The 4-position is chlorinated using phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃) with iodine as an oxidizing agent.

Example Reaction

Step Reagents/Conditions Yield Reference
Condensation Ethyl acetoacetate + 2-methylaniline, NH₄Ce(NO₃)₄, 40°C 68–72%
Cyclization Diphenyl ether, 250°C, 20 min 92–95%
Chlorination POCl₃, iodine, 93–95°C, 30 min 80%

Advantages : High yields, avoids unstable intermediates.
Limitations : Requires precise temperature control for cyclization.

Enamine Formation, Reduction, and Chlorination

This route employs enamine intermediates for controlled cyclization and subsequent functionalization.

Key Steps

  • Enamine Synthesis : A nitro-substituted ethanone (e.g., 1-(4-benzyloxy-5-methoxy-2-nitrophenyl)ethanone) reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.
  • Reduction-Cyclization : The enamine is reduced (e.g., with Na₂S₂O₄) to an amine, followed by cyclization to form the benzo[g]quinolin-4-one.
  • Chlorination : POCl₃ replaces the 4-keto group with chlorine under acidic conditions.

Example Reaction

Step Reagents/Conditions Yield Reference
Enamine Formation DMF-DMA, ethanol, 10–100°C, 1–24 h 85%
Reduction-Cyclization Na₂S₂O₄, ethanol/H₂O, 20–90°C, 1.5–15 h 75%
Chlorination POCl₃, H₂SO₄, 30–105°C, 1–12 h 90%

Advantages : Mild conditions, scalable for industrial use.
Limitations : Requires multiple purification steps.

Nitro Reduction and Cyclization

This method utilizes nitro precursors for selective functionalization.

Key Steps

  • Nitration : A substituted benzaldehyde undergoes nitration to introduce a nitro group at position 2.
  • Reduction : The nitro group is reduced to an amine (e.g., using H₂/Pd-C).
  • Cyclization : The amine reacts with a β-keto ester under acidic conditions to form the benzo[g]quinoline core.
  • Chlorination : POCl₃ replaces the 4-hydroxy group with chlorine.

Example Reaction

Step Reagents/Conditions Yield Reference
Nitration HNO₃, H₂SO₄, 0–5°C 70%
Reduction H₂, Pd-C, EtOH, 25°C 85%
Cyclization Ethyl acetoacetate, H₂SO₄, Δ 60%
Chlorination POCl₃, iodine, 93–95°C 80%

Advantages : Flexible for diverse substituents.
Limitations : Moderate yields in cyclization.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Core Formation Friedländer Enamine Nitro Reduction
Chlorination Agent POCl₃/I₂ POCl₃ POCl₃/I₂
Yield 80% 90% 60–80%
Scalability High High Moderate
Key Reference

Critical Challenges and Solutions

  • Regioselectivity : Chlorination at position 4 requires directing groups (e.g., methyl at position 2).
  • Stability : Avoid intermediates like 4-oxo-tetrahydroquinolines, which decompose in acidic media.
  • Purification : Recrystallization from methanol or ethanol ensures >98% purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbenzo[g]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium or copper catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methylbenzo[g]quinoline has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs are compared based on substituent patterns, synthesis, and bioactivity:

Compound Name Substituents Melting Point/°C Synthesis Method Biological Activity/Applications References
4-Chloro-2-methylbenzo[h]quinoline Cl (C4), CH₃ (C2), fused benzene Not reported Neat conditions, 190°C Intermediate for anticancer agents
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline Cl (C4), CH₃ (C2), C₂H₅ (C3), OCH₃ (C6) 283 Pd-catalyzed cross-coupling Not reported
6-Bromo-4-chloro-2-methylquinoline Br (C6), Cl (C4), CH₃ (C2) Not reported Halogenation of quinoline core Potential antiviral/antimicrobial
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Aryl groups at C2/C4, OCH₃ (C6) Not reported Friedländer condensation Anticancer (DNA intercalation)
Key Observations:

Substituent Position Sensitivity: The 4-chloro group is conserved across analogs for electronic stabilization. However, substitution at position 6 (e.g., bromo in or methoxy in ) alters steric and electronic profiles, impacting bioactivity. For example, a methyl group at position 6 in M2 channel inhibitors abolishes activity due to steric strain . Fused benzene rings (benzo[h] vs. benzo[c]) influence DNA interaction mechanisms. Benzo[c]quinolines intercalate into DNA, while benzo[h] derivatives may target Topoisomerase II .

Synthetic Flexibility: 4-Chloro-2-methylbenzo[h]quinoline is synthesized under solvent-free, high-temperature conditions, contrasting with Pd-catalyzed cross-couplings used for non-fused quinolines (e.g., ) .

Physicochemical Properties

  • Melting Points: Higher melting points (e.g., 283°C for 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline) correlate with increased molecular symmetry and hydrogen bonding from methoxy/ethyl groups .
  • Solubility : Methoxy and piperazinyl groups (e.g., in and ) enhance solubility in polar solvents compared to halogenated analogs .

Computational and Structural Insights

  • Binding Modes: Quinoline derivatives with piperazinyl or tetrazole groups (e.g., ) adopt distinct binding poses in protein targets, such as the M2 ion channel, due to enhanced hydrogen bonding .
  • Steric Effects : Methyl groups at position 6 disrupt ligand-receptor interactions, as seen in M2 channel inhibitors, emphasizing the importance of substituent placement .

Q & A

Q. What are the recommended methods for synthesizing 4-Chloro-2-methylbenzo[g]quinoline derivatives?

Methodological Answer:

  • Substitution Reactions : Use 4,7-dichloroquinoline as a starting material for functionalization at the 4-position. Ethyl vanillin can be introduced via reductive amination with aryl amines using sodium triacetoxyborohydride in anhydrous dichloroethane (DCE), though yields may be low (30–50%) .
  • Solvent-Free Fusion : Optimize cyclization reactions using barbituric acid and aryl aldehydes under solvent-free conditions, followed by fusion with sulfanilamides. This method reduces solvent waste and improves reaction efficiency .
  • Crystallography Validation : Confirm product purity and structure via single-crystal X-ray diffraction (SHELX programs) and spectroscopic techniques (¹H/¹³C NMR, mass spectrometry) .

Q. How can crystallographic data resolve structural ambiguities in substituted quinolines?

Methodological Answer:

  • SHELX Suite : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. For example, compounds like 5b (triclinic P1̄) and 5f (monoclinic Pn21c) were resolved using these tools, revealing bond angles and torsional strain critical for reactivity .
  • ORTEP-3 GUI : Visualize thermal ellipsoids and molecular packing to identify steric hindrance or non-covalent interactions (e.g., H-bonding) that influence stability .

Q. What analytical techniques are essential for characterizing quinoline derivatives?

Methodological Answer:

  • Spectroscopy : ¹H NMR (δ 7–8 ppm for aromatic protons) and ¹³C NMR (δ 120–150 ppm for quinoline carbons) confirm substitution patterns. Mass spectrometry (ESI-MS) detects [M+H]⁺ peaks and isotopic patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress. GC-MS quantifies impurities in low-yield syntheses .

Advanced Research Questions

Q. How do operational parameters influence the environmental degradation of quinoline derivatives?

Methodological Answer:

  • Biodegradation Studies : In membrane aerated biofilm reactors (MABR), optimize hydraulic retention time (HRT: 6–11 hrs) and organic loading rates (2.4–6.9 g/(m²·d)). Quinoline degradation efficiency correlates with dissolved oxygen (DO: 1.1–4.6 mg/L) and recirculation rates (64–95% efficiency) .
  • Sorption Mechanisms : Use chemically modified coconut coir for quinoline removal (97% efficiency). Pseudo-second-order kinetics (R² > 0.98) and Temkin isotherms (ΔG = −15 kJ/mol) indicate exothermic, spontaneous sorption via H-bonding and π-π interactions .

Q. How can conflicting thermochemical data for hydroxy/methyl-substituted quinolines be resolved?

Methodological Answer:

  • Enthalpic Increments : Calculate substituent effects using IUPAC-recommended additivity schemes. For 2-hydroxy-4-methylquinoline, experimental ΔfH°(g) = 61.6 ± 3.0 kJ/mol matches estimates derived from ortho-hydroxy (+225.7 kJ/mol) and methyl group increments .
  • Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to reconcile discrepancies in para-hydroxy derivatives (e.g., ΔfH° deviation = 9.0 kJ/mol) .

Q. What strategies mitigate interference from co-eluting isomers in quinoline quantification?

Methodological Answer:

  • Chromatographic Optimization : Use reverse-phase HPLC with a C18 column (acetonitrile/0.1% formic acid gradient) to separate methylquinoline isomers. Adjust retention times by varying column temperature (25–40°C) .
  • Statistical Analysis : Apply principal coordinates analysis (PCoA) and Spearman correlation to distinguish isomer contributions in metagenomic datasets (p < 0.05) .

Q. How do structural modifications enhance the pharmacological activity of quinoline derivatives?

Methodological Answer:

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to improve binding to Alzheimer’s disease targets (e.g., acetylcholinesterase IC₅₀ reduction by 40% in 2-arylethenylquinoline derivatives) .
  • Crystallography-Guided Design : Resolve ligand-enzyme complexes (PDB: 4EY7) to identify key interactions (e.g., π-stacking with Trp86) for optimizing inhibitory potency .

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